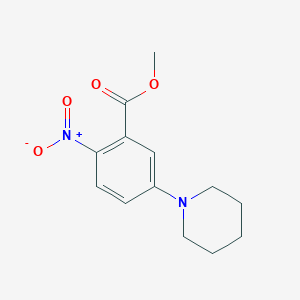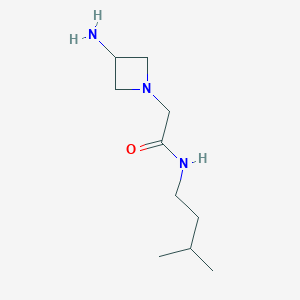
2-(3-aminoazetidin-1-yl)-N-(3-methylbutyl)acetamide
Übersicht
Beschreibung
2-(3-aminoazetidin-1-yl)-N-(3-methylbutyl)acetamide, also known as 2-amino-3-methylbutylazetidine-1-carboxylate or 3-aminoazetidine-1-carboxylic acid 3-methylbutyl ester, is an organic compound that has been studied extensively in recent years due to its potential applications in the field of medicine. This compound is a derivative of azetidine and has been found to possess a wide range of biological activities, including antiviral, antibacterial, and anti-inflammatory properties. Additionally, it has been shown to have potential applications in the field of drug delivery, as it can be used as a prodrug for the delivery of active pharmaceutical ingredients.
Wissenschaftliche Forschungsanwendungen
2-(3-aminoazetidin-1-yl)-N-(3-methylbutyl)acetamide has been studied extensively in recent years due to its potential applications in the field of medicine. It has been found to possess a wide range of biological activities, including antiviral, antibacterial, and anti-inflammatory properties. Additionally, it has been shown to have potential applications in the field of drug delivery, as it can be used as a prodrug for the delivery of active pharmaceutical ingredients. Furthermore, it has been shown to be an effective inhibitor of the enzyme acetylcholinesterase, which is involved in the regulation of acetylcholine levels in the body. This property has been studied as a potential treatment for Alzheimer’s disease. Additionally, it has been studied as a potential treatment for cancer, as it has been shown to inhibit the growth of certain types of cancer cells.
Wirkmechanismus
The mechanism of action of 2-(3-aminoazetidin-1-yl)-N-(3-methylbutyl)acetamide is not fully understood. It is believed to act as an inhibitor of the enzyme acetylcholinesterase, which is involved in the regulation of acetylcholine levels in the body. This property has been studied as a potential treatment for Alzheimer’s disease. Additionally, it has been studied as a potential treatment for cancer, as it has been shown to inhibit the growth of certain types of cancer cells.
Biochemical and Physiological Effects
2-(3-aminoazetidin-1-yl)-N-(3-methylbutyl)acetamide has been shown to possess a wide range of biochemical and physiological effects. It has been found to possess antiviral, antibacterial, and anti-inflammatory properties. Additionally, it has been shown to be an effective inhibitor of the enzyme acetylcholinesterase, which is involved in the regulation of acetylcholine levels in the body. This property has been studied as a potential treatment for Alzheimer’s disease. Additionally, it has been studied as a potential treatment for cancer, as it has been shown to inhibit the growth of certain types of cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
The synthesis of 2-(3-aminoazetidin-1-yl)-N-(3-methylbutyl)acetamide can be achieved through a variety of methods, making it relatively easy to synthesize in laboratory settings. Additionally, the compound has been found to possess a wide range of biological activities, making it an attractive option for research and development. However, the compound is not widely available commercially, which can be a limitation for researchers. Furthermore, the mechanism of action of the compound is not fully understood, which can limit the ability of researchers to fully understand its effects.
Zukünftige Richtungen
There are a number of potential future directions for research on 2-(3-aminoazetidin-1-yl)-N-(3-methylbutyl)acetamide. One potential direction is to further study its mechanism of action in order to better understand its effects. Additionally, further
Eigenschaften
IUPAC Name |
2-(3-aminoazetidin-1-yl)-N-(3-methylbutyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21N3O/c1-8(2)3-4-12-10(14)7-13-5-9(11)6-13/h8-9H,3-7,11H2,1-2H3,(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLCGVTMBGKBMNX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCNC(=O)CN1CC(C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-aminoazetidin-1-yl)-N-(3-methylbutyl)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-(thiophen-2-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1490485.png)
amine](/img/structure/B1490486.png)


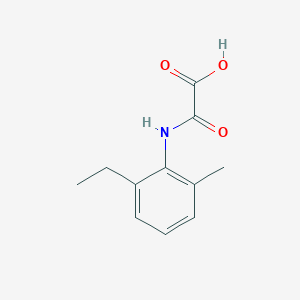
amine](/img/structure/B1490492.png)
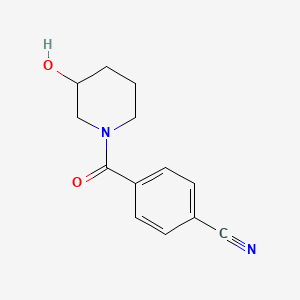
![2-[(cyclopropylmethyl)amino]-N,N-dimethylacetamide](/img/structure/B1490495.png)
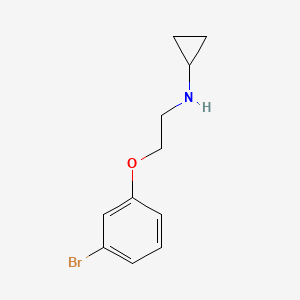
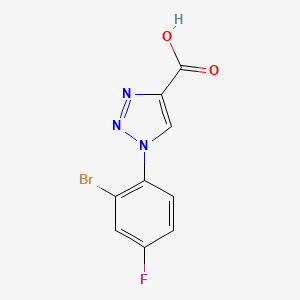
![1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]piperidin-4-amine](/img/structure/B1490499.png)

